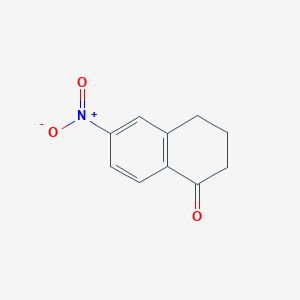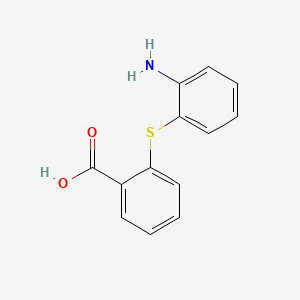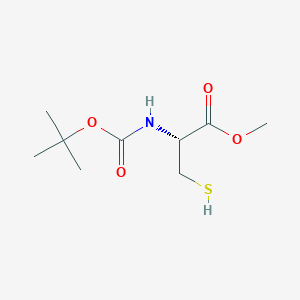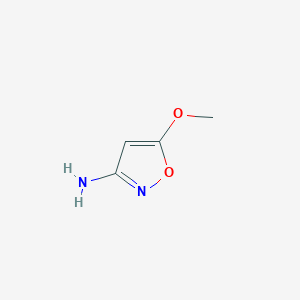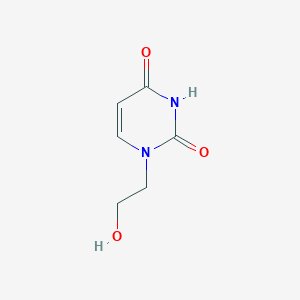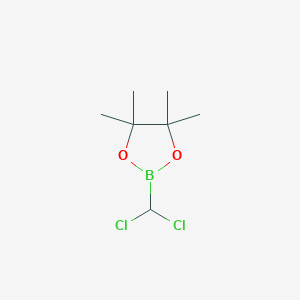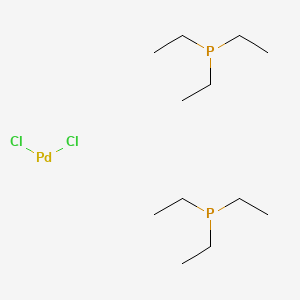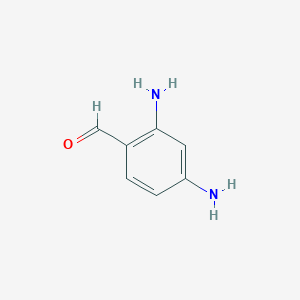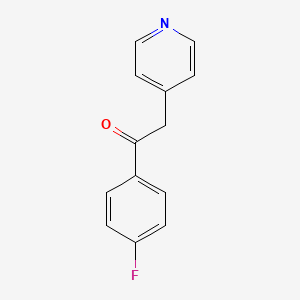
1-(4-氟苯基)-2-(吡啶-4-基)乙酮
描述
1-(4-Fluorophenyl)-2-(pyridin-4-YL)ethanone, also known as 4'-Fluoro-4-benzoylpyridine, is a chemical compound that belongs to the class of chalcones. It is a yellow solid that is soluble in organic solvents and is commonly used in scientific research applications.
科学研究应用
药物药效团设计与药物开发
1-(4-氟苯基)-2-(吡啶-4-基)乙酮衍生物在药物开发领域中至关重要,特别是作为药效团设计中的选择性抑制剂。这些化合物通常具有取代咪唑骨架,靶向p38丝裂原活化蛋白(MAP)激酶,这是促炎细胞因子释放中的关键参与者。这些抑制剂的结构,包括它们的4-氟苯环和吡啶取代基,选择性地结合到腺苷三磷酸(ATP)口袋,展示了它们在开发针对炎症性疾病的靶向治疗中的潜力(Scior等,2011)。
荧光化学传感器
基于4-甲基-2,6-二甲酰苯酚(DFP)的化合物,与1-(4-氟苯基)-2-(吡啶-4-基)乙酮在结构上相关,已广泛用于开发化学传感器。这些基于DFP的化学传感器具有高选择性和灵敏度,使它们成为检测各种分析物,包括金属离子、阴离子和中性分子的理想选择。DFP化合物中存在的甲酰基允许在感应选择性和灵敏度方面进行重大调节,突显了它们在分析化学中的重要性(Roy, 2021)。
羟基香豆素的合成
羟基香豆素在制药、香料和农药工业中具有重要意义。1-(2-羟基苯基)乙酮,与1-(4-氟苯基)-2-(吡啶-4-基)乙酮在结构上相关,是合成各种羟基香豆素的关键前体。这些化合物,特别是3-羟基香豆素,由于其各种化学、光化学和生物学性质而成为广泛研究的对象(Yoda, 2020)。
光电材料的开发
含有嘧啶环的化合物,类似于1-(4-氟苯基)-2-(吡啶-4-基)乙酮的结构,已被用于创造光电材料。将喹噁啉和嘧啶片段并入π-扩展共轭系统中,已导致开发出具有应用于电子器件、发光元件和光电转换元件的新材料。这些材料的电致发光性质对于制造有机发光二极管(OLED)和染料敏化太阳能电池至关重要(Lipunova et al., 2018)。
作用机制
Target of Action
The primary target of 1-(4-Fluorophenyl)-2-(pyridin-4-YL)ethanone Similar compounds have been found to target the insect ryanodine receptor (ryr), which is a promising target for the development of novel insecticides .
Mode of Action
The exact mode of action of 1-(4-Fluorophenyl)-2-(pyridin-4-YL)ethanone Related compounds have been suggested to act as possible activators of the insect ryr . This interaction could potentially lead to changes in calcium ion balance within the insect cells, disrupting normal cellular functions.
Biochemical Pathways
The biochemical pathways affected by 1-(4-Fluorophenyl)-2-(pyridin-4-YL)ethanone The activation of the ryr by similar compounds can lead to an increase in intracellular calcium levels . This could potentially affect various downstream pathways, including those involved in muscle contraction and neurotransmission.
Result of Action
The molecular and cellular effects of 1-(4-Fluorophenyl)-2-(pyridin-4-YL)ethanone The activation of the ryr by similar compounds can lead to disruptions in normal cellular functions due to changes in calcium ion balance .
属性
IUPAC Name |
1-(4-fluorophenyl)-2-pyridin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO/c14-12-3-1-11(2-4-12)13(16)9-10-5-7-15-8-6-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPVQCWVMWIUDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC2=CC=NC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30438216 | |
| Record name | 1-(4-Fluorophenyl)-2-(pyridin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30438216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-2-(pyridin-4-YL)ethanone | |
CAS RN |
6576-05-2 | |
| Record name | 1-(4-Fluorophenyl)-2-(pyridin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30438216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


